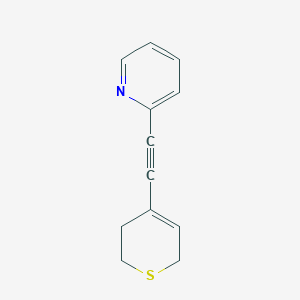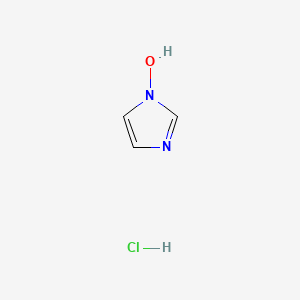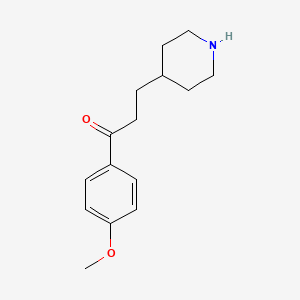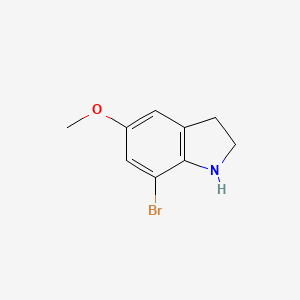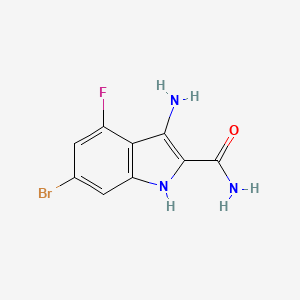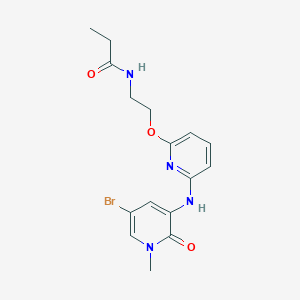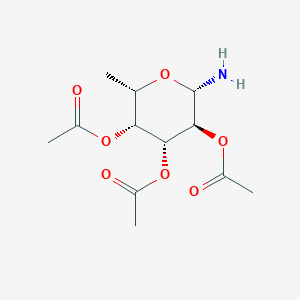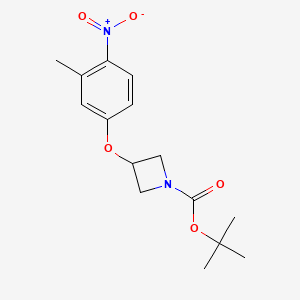
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions. A suitable phenol derivative, such as 3-methyl-4-nitrophenol, can react with the azetidine intermediate to form the desired product.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can yield a variety of phenoxy-substituted azetidines with different functional groups.
科学的研究の応用
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate: Similar structure but lacks the methyl group on the phenoxy ring.
Tert-butyl 3-(3-methylphenoxy)azetidine-1-carboxylate: Similar structure but lacks the nitro group on the phenoxy ring.
Tert-butyl 3-(3-methyl-4-aminophenoxy)azetidine-1-carboxylate: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both the nitro and methyl groups on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H20N2O5 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-10-7-11(5-6-13(10)17(19)20)21-12-8-16(9-12)14(18)22-15(2,3)4/h5-7,12H,8-9H2,1-4H3 |
InChIキー |
SHPZKFGBAFQIRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
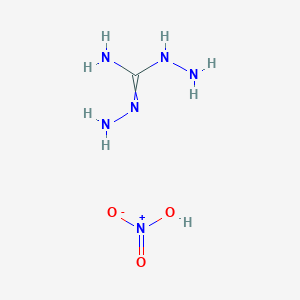
![2-(Benzo[b]thiophen-3-yl)-2-(3-fluorophenylamino)acetic acid](/img/structure/B8309780.png)
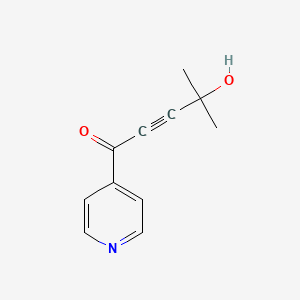

![[Mesityl(methyl)amino]acetic acid](/img/structure/B8309807.png)

